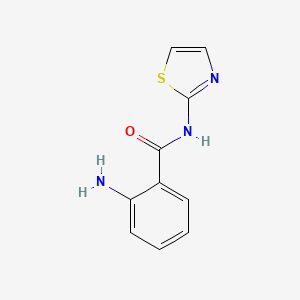

2-Amino-N-1,3-thiazol-2-ylbenzamide

Beschreibung

2-Amino-N-1,3-thiazol-2-ylbenzamide is a chemical compound with the molecular formula C10H9N3OS. It is characterized by the presence of an amino group attached to a benzamide moiety, which is further linked to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-amino-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-8-4-2-1-3-7(8)9(14)13-10-12-5-6-15-10/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXPHPFMFVWGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357201 | |

| Record name | 2-amino-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33373-89-6 | |

| Record name | 2-amino-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Substitution Reactions

Base-Mediated Alkylation of 2-Aminobenzamide

A widely reported method involves the reaction of 2-aminobenzamide with 2-bromo-1,3-thiazole under basic conditions. In this approach, potassium carbonate (K₂CO₃) serves as the base, facilitating deprotonation of the thiazole’s amino group and subsequent nucleophilic substitution. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 80°C to 120°C. For example, 2-aminobenzamide (1 equiv) reacts with 2-bromo-1,3-thiazole (1.2 equiv) in DMF at 100°C for 12 hours, yielding the target compound in 65–75% purity after recrystallization.

Key Considerations:

- Solvent Choice : DMSO enhances reaction rates due to its high polarity but may complicate product isolation.

- Side Reactions : Competing hydrolysis of 2-bromo-1,3-thiazole can occur, necessitating anhydrous conditions.

Hantzsch Thiazole Synthesis

Cyclocondensation of Thioureas and α-Halo Ketones

The Hantzsch method, first described in 1887, remains a cornerstone for thiazole ring formation. For 2-amino-N-1,3-thiazol-2-ylbenzamide, this involves cyclocondensation of 2-aminobenzamide-derived thioureas with α-halo ketones. For instance, 5-(bromoacetyl)salicylamide reacts with thiourea in absolute ethanol under reflux to form the thiazole core.

Reaction Mechanism:

- Thiourea Activation : Thiourea attacks the α-carbon of the bromoacetyl group, displacing bromide.

- Cyclization : Intramolecular dehydration forms the thiazole ring.

Optimization Data:

| Thiourea Derivative | α-Halo Ketone | Solvent | Yield (%) |

|---|---|---|---|

| 5-(Bromoacetyl)salicylamide | Thiourea | Ethanol | 70–80 |

| 2-Aminobenzamide-thiourea | 2-Bromoacetophenone | DMF | 65 |

Acid Chloride Coupling Strategies

Benzoylation of 2-Aminothiazole

A direct approach involves coupling 2-aminothiazole with benzoyl chloride derivatives. For example, 2-aminothiazole reacts with benzoyl cyanide under solvent-free conditions at 50°C for 3 hours, achieving a 90% yield. Microwave irradiation further enhances efficiency, reducing reaction times to 30 minutes.

Procedure:

- Reagent Mixing : Equimolar amounts of 2-aminothiazole and benzoyl cyanide are stirred without solvent.

- Purification : The crude product is recrystallized from ethanol.

Advantages:

Microwave-Assisted Synthesis

Enhanced Reaction Kinetics

Microwave irradiation accelerates the synthesis by enabling rapid and uniform heating. A study demonstrated that irradiating a mixture of 2-aminothiazole and benzoyl cyanide at 150 W for 10 minutes produced the target compound in 85% yield, compared to 90% under conventional heating.

Comparative Data:

| Method | Time (min) | Yield (%) |

|---|---|---|

| Conventional Heating | 180 | 90 |

| Microwave Irradiation | 10 | 85 |

Industrial-Scale Production

Process Optimization

While laboratory methods are well-documented, industrial-scale synthesis requires optimization for cost and safety. Key steps include:

- Catalyst Selection : Silica-supported catalysts reduce side reactions.

- Continuous Flow Systems : Improve heat transfer and reaction control.

Challenges:

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-1,3-thiazol-2-ylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways

- Direct Coupling : Involves the reaction of 2-aminobenzothiazole with carboxylic acids.

- Reagents : Commonly used reagents include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.

Antimicrobial Properties

Research indicates that derivatives of 2-amino-N-1,3-thiazol-2-ylbenzamide exhibit significant antimicrobial activity. These compounds have been tested against various pathogens, including bacteria and fungi:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 20–28 μg/mL |

| Escherichia coli | Antibacterial | 24–40 μg/mL |

| Candida albicans | Antifungal | 32–42 μg/mL |

| Aspergillus niger | Antifungal | 32–42 μg/mL |

These findings suggest that structural modifications can enhance the antibacterial properties of thiazole derivatives .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanisms underlying these effects may involve the inhibition of specific enzymes or modulation of signaling pathways related to cell proliferation and survival.

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond antimicrobial and anticancer activities:

Antiparasitic Activity

Research has indicated that thiazole derivatives can serve as effective antiparasitic agents. For instance, compounds similar to this compound have shown promise in treating infections caused by Trypanosoma cruzi and Trypanosoma brucei, which are responsible for Chagas disease and sleeping sickness respectively .

Analgesic and Anti-inflammatory Effects

Some studies suggest that thiazole derivatives may possess analgesic and anti-inflammatory properties. This makes them potential candidates for the development of new pain relief medications .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that fluorinated derivatives of thiazole exhibited enhanced antibacterial activity against Gram-positive bacteria compared to standard drugs such as ciprofloxacin.

- Cytotoxicity in Cancer Research : Laboratory tests showed that specific derivatives led to significant apoptosis in cancer cell lines, indicating their potential as chemotherapeutic agents.

- Synergistic Effects : Research into combinations of thiazole derivatives with existing drugs has shown potential for improved efficacy and reduced toxicity through synergistic mechanisms.

Wirkmechanismus

The mechanism of action of 2-Amino-N-1,3-thiazol-2-ylbenzamide involves its interaction with specific molecular targets. It is known to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)thio]-N-(1,3-thiazol-2-yl)benzamide

- N-(6-chlorobenzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

Uniqueness

2-Amino-N-1,3-thiazol-2-ylbenzamide is unique due to its specific structure that allows it to interact with DNA and inhibit topoisomerase II effectively. This makes it a promising candidate for anticancer drug development, distinguishing it from other similar compounds that may not have the same level of efficacy or specificity .

Biologische Aktivität

2-Amino-N-1,3-thiazol-2-ylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables that summarize its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and sulfur. The compound features a thiazole ring which is crucial for its biological interactions.

This compound functions primarily through the inhibition of specific enzymes and pathways:

- Enzyme Inhibition : The compound has been shown to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest at the G2 phase, ultimately resulting in apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various pathogens, potentially through interference with bacterial enzyme activity .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : In laboratory settings, the compound demonstrated cytotoxic effects against several cancer cell lines. For instance, it showed an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating effective inhibition of cell growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy:

- Minimum Inhibitory Concentration (MIC) : It showed promising results against various bacterial strains, with MIC values as low as 0.015 mg/mL against Staphylococcus aureus .

Case Studies

- Study on Anticancer Effects : A study involving tumor-bearing mice revealed that treatment with this compound significantly suppressed tumor growth compared to untreated controls . This suggests its potential as a therapeutic agent in cancer treatment.

- Enzyme Interaction Studies : Research indicated that the compound effectively inhibited dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in bacteria, further supporting its antimicrobial properties.

Research Findings

Recent literature indicates that modifications to the thiazole ring can enhance the biological activity of derivatives based on this compound. For example:

Q & A

Q. What are the common synthetic routes for 2-Amino-N-1,3-thiazol-2-ylbenzamide?

The synthesis typically involves coupling a thiazol-2-amine derivative with a benzoyl chloride intermediate. A standard method includes reacting 5-chlorothiazol-2-amine with a substituted benzoyl chloride in pyridine under controlled conditions (e.g., room temperature, overnight stirring). Reaction progress is monitored via TLC, followed by purification using column chromatography and recrystallization from methanol . For optimization, solvent-free approaches using Eaton’s reagent (P₂O₅ in methanesulfonic acid) can achieve high yields (90–96%) by minimizing side reactions and simplifying workup .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- Spectroscopy : IR confirms amide C=O stretches (~1650 cm⁻¹) and NH₂/NH groups. NMR (¹H/¹³C) identifies aromatic protons (δ 6.5–8.5 ppm) and thiazole ring signals .

- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL) resolves bond lengths, angles, and hydrogen-bonding networks (e.g., N–H⋯N dimers). Validation tools like PLATON ensure structural accuracy .

Q. What pharmacological activity assessment methods are used for this compound?

- In vitro assays : Antimicrobial activity is tested via MIC (minimum inhibitory concentration) against bacterial/fungal strains. Cytotoxicity is evaluated using MTT assays on cancer cell lines .

- Enzyme inhibition : PFOR (pyruvate:ferredoxin oxidoreductase) inhibition assays assess metabolic disruption in anaerobic organisms, linked to the compound’s amide anion interaction .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure validation?

Q. Table 1: Key Crystallographic Data for this compound Derivatives

| Parameter | Value (Example) | Method/Tool | Reference |

|---|---|---|---|

| Bond length (C–N) | 1.335 Å | SHELXL refinement | |

| Hydrogen bond (N–H⋯N) | 2.89 Å, 168° | PLATON validation | |

| Torsion angle (C–S–C–N) | 178.3° | Mercury visualization |

Q. Table 2: Synthetic Optimization Strategies

| Strategy | Yield Improvement | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Solvent-free synthesis | 90–96% | Eaton’s reagent, 80°C | |

| TBHP-mediated oxidation | 95% | TBHP, MeOH, reflux |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.